1-Azakenpaullone

Kinase selectivity GSK-3β CDK1

1-Azakenpaullone (1-Akp) provides a clean experimental window for GSK-3β-dependent signaling studies, offering >100-fold selectivity over CDK1/cyclin B and CDK5/p25 (IC50 18 nM vs. 2.0 µM). This engineered paullone analog is validated for totipotent stem cell induction and pancreatic β-cell proliferation, outperforming less selective derivatives like kenpaullone. Essential for rigorous target attribution in cell cycle and developmental research.

Molecular Formula C15H10BrN3O
Molecular Weight 328.16 g/mol
Cat. No. B1663955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azakenpaullone
Synonyms1-azakenpaullone
9-bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one
kenpaullone
NSC 664704
NSC-664704
Molecular FormulaC15H10BrN3O
Molecular Weight328.16 g/mol
Structural Identifiers
SMILESC1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)Br
InChIInChI=1S/C15H10BrN3O/c16-8-3-4-11-9(6-8)10-7-13(20)18-12-2-1-5-17-15(12)14(10)19-11/h1-6,19H,7H2,(H,18,20)
InChIKeyNTSBZVCEIVPKBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1-Azakenpaullone Procurement Guide: Potent and Highly Selective GSK-3β Inhibitor for Stem Cell and Diabetes Research


1-Azakenpaullone (CAS 676596-65-9) is a synthetic organic small molecule belonging to the paullone class of ATP-competitive kinase inhibitors [1]. It is an analog of kenpaullone engineered with a modified heterocyclic core that confers markedly enhanced selectivity for glycogen synthase kinase-3β (GSK-3β) over closely related cyclin-dependent kinases (CDKs) [2]. With an IC50 of 18 nM against GSK-3β and >100-fold selectivity over CDK1/cyclin B and CDK5/p25, 1-Azakenpaullone serves as a precision tool for dissecting GSK-3β-dependent signaling pathways in contexts ranging from pluripotent stem cell maintenance to pancreatic β-cell proliferation [1][2].

Why Kenpaullone or Alsterpaullone Cannot Simply Replace 1-Azakenpaullone in Experimental Workflows


Generic substitution among paullone derivatives is scientifically unjustified due to substantial divergence in kinase selectivity profiles and functional efficacy. The parent compound kenpaullone inhibits GSK-3β with an IC50 of approximately 23 nM but exhibits only ~15-fold selectivity over CDK1/cyclin B, whereas 1-Azakenpaullone achieves >100-fold selectivity with a GSK-3β IC50 of 18 nM, a modification attributed to altered charge distribution within the heterocyclic core that diminishes CDK engagement [1]. Furthermore, alsterpaullone, while a potent GSK-3β inhibitor, demonstrates distinct cellular protective efficacy in podocyte injury models, underscoring that even compounds within the same scaffold family produce divergent biological outcomes [2]. These differences render simple interchange without re-optimization of assay conditions or revalidation of target engagement experimentally invalid.

Quantitative Differentiation Evidence: 1-Azakenpaullone vs. Comparator Compounds


GSK-3β vs. CDK1 Selectivity: 1-Azakenpaullone Demonstrates >100-Fold Window vs. ~15-Fold for Kenpaullone

1-Azakenpaullone inhibits GSK-3β with an IC50 of 18 nM while exhibiting substantially reduced activity against CDK1/cyclin B (IC50 = 2.0 μM), resulting in a selectivity ratio of approximately 111-fold. In contrast, the parent compound kenpaullone inhibits GSK-3β with an IC50 of 23 nM but demonstrates only ~15-fold selectivity over CDK1/cyclin B (IC50 = 0.34 μM) [1]. This enhanced selectivity is attributed to distinct charge distribution within the 1-azakenpaullone heterocyclic core, which diminishes binding affinity for the CDK1 ATP-binding pocket [2].

Kinase selectivity GSK-3β CDK1 Paullone SAR

Comparative Podocyte Protection Efficacy: Alsterpaullone Superior to 1-Azakenpaullone in PAN-Induced Injury Model

In a puromycin aminonucleoside (PAN)-induced podocyte injury model, 1-azakenpaullone, kenpaullone, and alsterpaullone all demonstrated dose-dependent protection. However, alsterpaullone provided maximal protection, with near-complete restoration of cell morphology and F-actin fiber number at 1 μM, whereas 1-azakenpaullone required 10 μM to achieve comparable effects [1]. Dose-response curves revealed that 1-azakenpaullone exhibited intermediate efficacy between kenpaullone and alsterpaullone across two quantitative parameters: cell roundness and F-actin fiber count per cell [1].

Podocyte injury Cytoprotection GSK-3β Paullone efficacy

Broad Kinase Selectivity Profile: 1-Azakenpaullone Exhibits >10 μM IC50 Against CDK2, ERK2, JNK1, and p38

In recombinant kinase assays, 1-Azakenpaullone demonstrated no significant inhibition of CDK2/cyclin A or ERK2 at concentrations up to 10 μM (IC50 > 10 μM) . Further profiling revealed >100-fold selectivity for GSK-3β over other kinases including JNK1 and p38 . In contrast, kenpaullone and other earlier paullone derivatives exhibit broader CDK inhibitory activity [1].

Kinase profiling Selectivity Off-target GSK-3β

Cell Permeability and Functional Efficacy: 1-Azakenpaullone Stimulates β-Cell Proliferation at 1 μM in Primary Islets

1-Azakenpaullone is cell-permeable and promotes replication of primary rat pancreatic β-cells at a concentration of 1 μM in isolated islet cultures [1]. In human pancreatic islets, 1-Azakenpaullone (5 mM) combined with glucose (8 mM) stimulated β-cell proliferation [2]. This functional efficacy in primary tissue distinguishes it from less permeable or less selective GSK-3β inhibitors such as lithium chloride, which requires millimolar concentrations and exhibits extensive off-target effects including inositol monophosphatase inhibition .

β-cell proliferation Diabetes Cell permeability GSK-3β

Totipotent Stem Cell Induction: 1-Azakenpaullone Enables Chemical Reprogramming with TTNPB and WS6

In a three-small-molecule cocktail (TTNPB, 1-Azakenpaullone, and WS6), 1-Azakenpaullone contributed to the induction and long-term maintenance of chemically induced totipotent stem cells (ciTotiSCs) from mouse pluripotent stem cells [1]. These ciTotiSCs resembled mouse totipotent 2C-embryo stage cells at both transcriptome and epigenome levels [1]. This application is not achievable with kenpaullone or alsterpaullone, which lack the requisite selectivity profile or have not been validated in this exact context [2].

Stem cell Totipotency Chemical reprogramming GSK-3β

In Vivo Metabolic Efficacy: 1-Azakenpaullone Improves Glucose Homeostasis in c-KitWv/+ Diabetic Mice

Administration of 1-Azakenpaullone (1-AKP) to c-KitWv/+ mice for 2 weeks resulted in improved glucose metabolism and altered morphometric parameters related to β-cell function [1]. In contrast, lithium chloride, a non-selective GSK-3 inhibitor, requires chronic dosing at neurotoxic concentrations to achieve metabolic effects and exhibits narrow therapeutic index in vivo [2].

In vivo Diabetes Glucose metabolism GSK-3β

Optimal Application Scenarios for 1-Azakenpaullone Based on Quantitative Differentiation


High-Fidelity GSK-3β Target Engagement Studies Requiring Minimal CDK Interference

When experimental design demands confident attribution of phenotypes to GSK-3β inhibition rather than off-target CDK1/2/5 activity, 1-Azakenpaullone is the preferred paullone derivative. Its 111-fold selectivity ratio (18 nM vs. 2.0 μM) provides a clean experimental window that kenpaullone (15-fold) cannot match [1]. This is critical in studies of cell cycle regulation, neuronal development, and transcriptional control where CDK inhibition would confound results [2].

Chemical Reprogramming and Pluripotent Stem Cell Maintenance

1-Azakenpaullone is a validated component of the three-molecule cocktail (with TTNPB and WS6) for inducing and maintaining totipotent stem cells from mouse pluripotent cells [1]. Its unique selectivity profile enables totipotency induction—a specialized application for which kenpaullone and alsterpaullone have not been validated [2]. Researchers developing chemically defined reprogramming protocols should procure 1-Azakenpaullone specifically.

Ex Vivo Primary Tissue Studies in Pancreatic Islet Biology

1-Azakenpaullone's cell permeability and nanomolar potency (effective at 1 μM in primary rat islets) make it the optimal choice for studying β-cell proliferation and survival in isolated islet cultures [1]. Non-selective inhibitors like lithium chloride require millimolar concentrations that alter osmolarity and inhibit multiple enzymes, rendering them unsuitable for primary tissue experiments [2].

In Vivo Proof-of-Concept Studies in Metabolic Disease Models

1-Azakenpaullone has demonstrated in vivo efficacy in improving glucose metabolism in the c-KitWv/+ mouse model of diabetes following 2-week administration, with no reported toxicity [1]. This established in vivo track record provides confidence for translational studies, whereas alternative paullones lack comparable in vivo validation [2].

Technical Documentation Hub

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